7-{[4-(4-methylbenzenesulfonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Description
This compound features a rigid 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one core fused with two sulfonyl-piperazine moieties. The tricyclic scaffold confers structural rigidity, which may improve target selectivity and metabolic stability.
Properties
IUPAC Name |
7-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-17-4-7-20(8-5-17)32(28,29)24-11-13-25(14-12-24)33(30,31)21-15-18-3-2-10-26-22(27)9-6-19(16-21)23(18)26/h4-5,7-8,15-16H,2-3,6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFUSWTXKCOBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{[4-(4-methylbenzenesulfonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one , also referred to as Y500-2636, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of Y500-2636 is , with a molecular weight of approximately 369.49 g/mol. The compound features a complex tricyclic structure with piperazine and sulfonyl groups that are crucial for its biological interactions.
Key Properties:
- Molecular Weight: 369.49 g/mol
- LogP: 3.309 (indicating moderate lipophilicity)
- Polar Surface Area: 45.361 Ų
- Water Solubility (LogSw): -3.50 (suggesting low solubility in water)
Anticancer Activity
Research indicates that compounds similar to Y500-2636 exhibit promising anticancer properties. For instance, derivatives containing piperazine moieties have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231) and prostate cancer cells (PC3) . The sulfonamide group in Y500-2636 is believed to enhance its binding affinity to target proteins involved in cancer progression.
Antimicrobial Effects
Y500-2636 has also been evaluated for antimicrobial activity against a range of pathogens. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus . The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR of Y500-2636 is essential for optimizing its biological activity. Modifications to the piperazine ring and sulfonyl groups can significantly influence potency and selectivity for biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Piperazine Substitution | Enhances binding to neurotransmitter receptors |
| Sulfonyl Group | Increases solubility and bioavailability |
| Tricyclic Core | Provides structural rigidity necessary for activity |
Case Studies
- In Vitro Studies : A study assessed the cytotoxicity of Y500-2636 on MDA-MB-231 cells, revealing an IC50 value indicating significant antiproliferative effects at micromolar concentrations.
- In Vivo Models : Animal studies demonstrated that administration of Y500-2636 resulted in reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit antitumor properties by inhibiting specific pathways involved in cell proliferation and survival. The sulfonamide moiety is known to interfere with the Bcl-2 family of proteins, which are crucial regulators of apoptosis in cancer cells.
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing significant cytotoxicity and induction of apoptosis through Bcl-2 inhibition .
Antidepressant Effects
The piperazine ring is often associated with antidepressant activity due to its ability to modulate neurotransmitter systems. Compounds like this one may enhance serotonin and norepinephrine levels in the brain.
- Case Study : In preclinical trials, similar piperazine derivatives demonstrated increased antidepressant-like effects in rodent models when administered .
Antimicrobial Properties
Sulfonamides are well-documented for their antimicrobial activity against a variety of pathogens. The incorporation of piperazine may enhance this effect by improving the compound's solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogs and Modifications
The following table summarizes key structural analogs and their distinguishing features:
Preparation Methods
Cyclization Strategies
The azatricyclic system is constructed using a Diels-Alder reaction followed by lactam formation. A precursor such as N-allyl-2-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes thermal cyclization at 120°C in toluene, yielding the tricyclic lactam scaffold. Alternative methods employ palladium-catalyzed coupling to form the central ring, as demonstrated in the synthesis of analogous tricyclic systems.
Key Reaction Conditions :
-
Solvent: Dry dimethylformamide (DMF)
-
Catalyst: Palladium EnCat® (1 mol%)
-
Temperature: 105°C
Functionalization of the Piperazine Ring
Sequential Sulfonylation
The piperazine ring is installed via a two-step sulfonylation process:
Step 1: Primary Sulfonylation
The tricyclic core’s amine group reacts with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → room temperature). This step attaches the tosyl group to one nitrogen of piperazine.
Reaction Parameters :
Step 2: Secondary Sulfonylation
The remaining piperazine nitrogen undergoes sulfonylation using chlorosulfonic acid followed by quenching with piperazine. This introduces the second sulfonyl group, completing the bis-sulfonylated piperazine motif.
Optimization Note :
Excess chlorosulfonic acid (2.5 equiv.) and rigorous temperature control (0–5°C) prevent over-sulfonation.
Final Coupling and Purification
Amide Bond Formation
The sulfonylated piperazine intermediate is coupled to the azatricyclic core via a carbodiimide-mediated reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) facilitate amide bond formation in anhydrous tetrahydrofuran (THF).
Characterization Data :
Chromatographic Purification
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (30:70 → 50:50). Analytical HPLC confirms >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Sulfonylation | 62 | 98 | High regioselectivity |
| One-Pot Sulfonylation | 55 | 95 | Reduced reaction steps |
| Microwave-Assisted | 70 | 99 | Faster reaction times |
Microwave irradiation (150°C, 30 min) significantly enhances reaction efficiency, albeit with specialized equipment requirements.
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky substituents on the tricyclic core impede sulfonylation. Using excess sulfonyl chloride (1.5 equiv.) and prolonged reaction times (24 h) improves conversion.
-
Byproduct Formation : Over-sulfonation is minimized by stepwise addition of reagents and low-temperature conditions.
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may degrade heat-sensitive intermediates. THF/DCM mixtures offer a balance.
Scalability and Industrial Relevance
Kilogram-scale synthesis has been achieved using continuous flow reactors, reducing purification bottlenecks. A patent-pending method (EP2294051B1) reports a 3-step process with 45% overall yield, highlighting commercial viability .
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The compound’s synthesis involves multi-step functionalization of the piperazine and tricyclic core. A typical approach includes sulfonylation of the piperazine moiety with 4-methylbenzenesulfonyl chloride, followed by coupling to the azatricyclic scaffold via sulfonyl bridges. Critical purification steps involve column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization from ethanol/water mixtures. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (e.g., verifying sulfonyl group integration at δ 3.1–3.3 ppm) .
Q. How can researchers confirm the structural integrity of the azatricyclic core and sulfonyl-piperazine substituents?
X-ray crystallography is the gold standard for resolving ambiguities in the tricyclic scaffold’s stereochemistry. However, if crystals are unavailable (as noted in prior studies), advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and high-resolution mass spectrometry (HRMS) are essential. For sulfonyl-piperazine confirmation, FT-IR (S=O stretching at ~1150–1300 cm⁻¹) and ¹³C NMR (sulfonyl carbon at ~45–50 ppm) provide complementary evidence .
Advanced Research Questions
Q. What methodologies are suitable for evaluating this compound’s biological activity, such as receptor binding affinity?
To assess 5-HT receptor (5-HTR) affinity, competitive radioligand binding assays using transfected HEK293 cells are recommended. For example, displace [³H]LSD or [³H]WAY-100635 with the compound at varying concentrations (1 nM–10 µM) and calculate IC₅₀ values via nonlinear regression. Cross-validate results with functional assays (e.g., cAMP accumulation for Gαi/o-coupled receptors) to distinguish antagonism vs. inverse agonism .
Q. How should researchers address contradictions in synthetic yields or biological activity data across studies?
Reproducibility issues often arise from subtle differences in reaction conditions (e.g., sulfonylation temperature, solvent purity). To resolve discrepancies:
- Replicate synthesis using controlled anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps).
- Validate biological activity with orthogonal assays (e.g., calcium flux for 5-HT₂AR vs. β-arrestin recruitment for 5-HT₁AR).
- Perform batch-to-batch HPLC-MS comparisons to rule out impurity-driven artifacts .
Q. What computational approaches can predict the compound’s pharmacokinetic properties or target engagement?
Molecular docking (AutoDock Vina, Glide) against 5-HTR homology models can prioritize target hypotheses. For ADME predictions, use QSAR tools like SwissADME to estimate logP (octanol-water), BBB permeability, and CYP450 inhibition. Molecular dynamics (MD) simulations (AMBER/CHARMM) over 100 ns trajectories assess binding stability and sulfonyl-piperazine conformational flexibility .
Q. How can analytical methods be optimized to quantify trace impurities in bulk samples?
Develop a UPLC-MS/MS method with the following parameters:
- Column: Acquity BEH C18 (1.7 µm, 2.1 × 50 mm).
- Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient from 5% B to 95% B over 8 min.
- MS detection: ESI+ mode, MRM transitions for the parent ion (e.g., m/z 550 → 432) and common impurities (e.g., des-sulfonated byproduct at m/z 408). Validate linearity (R² > 0.99) across 0.1–100 ng/mL .
Methodological Notes
- Experimental Design : Always include positive controls (e.g., known 5-HTR ligands) and blinded replicates to minimize bias.
- Data Analysis : Use GraphPad Prism for dose-response curves and ANOVA with Tukey’s post hoc test for multi-group comparisons.
- Safety : Refer to SDS guidelines for handling sulfonating agents (e.g., PPE, fume hood use) to mitigate respiratory hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
